IWP-O1

描述

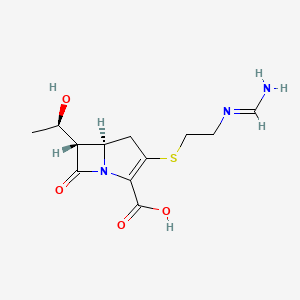

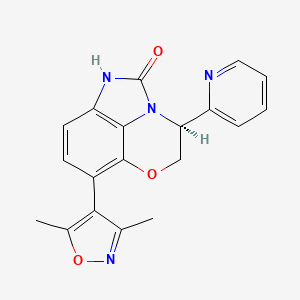

IWP-O1 是一种靶向 Wnt 信号通路的小分子抑制剂。它以抑制酶 Porcupine (PORCN) 的能力而闻名,该酶对于 Wnt 蛋白的分泌至关重要。 这种化合物由于其潜在的治疗应用,特别是在癌症治疗方面,在科学研究中引起了极大的关注 .

作用机制

IWP-O1 通过抑制酶 Porcupine (PORCN) 发挥作用,该酶负责 Wnt 蛋白的棕榈酰化和分泌。通过阻断该酶,this compound 阻止了 Wnt 信号通路的激活,导致癌细胞中细胞增殖减少和凋亡增加。 涉及的分子靶点和途径包括 β-连环蛋白、Dishevelled (Dvl) 和低密度脂蛋白受体相关蛋白 6 (LRP6) .

准备方法

IWP-O1 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。合成路线通常包括在受控条件下使用各种试剂和催化剂来获得所需产物。 工业生产方法可能涉及扩大这些合成路线,同时确保化合物的纯度和一致性 .

化学反应分析

IWP-O1 经历了几种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用还原剂。

取代: 该反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。

这些反应中常用的试剂和条件包括氧化剂如高锰酸钾,还原剂如氢化锂铝,以及各种亲核试剂和亲电试剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

IWP-O1 具有广泛的科学研究应用,包括:

化学: 它被用作工具化合物来研究 Wnt 信号通路及其在各种生物过程中的作用。

生物学: this compound 用于研究 Wnt 信号抑制对细胞增殖、分化和凋亡的影响。

医学: 该化合物在癌症治疗中显示出潜力,通过抑制癌细胞的生长和存活,特别是在头颈部鳞状细胞癌中。

相似化合物的比较

IWP-O1 通常与其他 Wnt 信号抑制剂进行比较,例如 PRI-724。虽然这两种化合物都抑制 Wnt 信号通路,但它们靶向该通路的不同组成部分。PRI-724 抑制 β-连环蛋白和 CREB 结合蛋白 (CREBBP) 之间的相互作用,而 this compound 则靶向酶 Porcupine (PORCN)。 这种作用机制的差异突出了 this compound 在阻止 Wnt 蛋白分泌方面的独特之处 .

类似的化合物包括:

PRI-724: 抑制 β-连环蛋白和 CREB 结合蛋白 (CREBBP) 之间的相互作用。

LGK974: 另一种 Porcupine (PORCN) 抑制剂,与 this compound 的作用相似。

属性

IUPAC Name |

N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYDQHBKIHQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide (IWP-O1) in tongue cancer cells?

A: this compound inhibits the Wnt signaling pathway, which is often upregulated in head and neck squamous cell carcinoma (HNSCC), including tongue cancer. [, ] Specifically, this compound acts by disrupting the interaction between the Wnt ligand and its receptor, ultimately leading to the downregulation of Wnt-dependent gene expression. [, ] This inhibition of Wnt signaling has been shown to attenuate the survival of tongue cancer cells and reduce their glucose uptake and lactate release. []

Q2: How does the inhibition of Wnt signaling by this compound impact the metabolism of tongue cancer cells?

A: Studies have demonstrated that this compound, through its inhibition of Wnt signaling, can modulate the expression of key glycolytic enzymes in tongue cancer cells. [] This modulation leads to a decrease in glycolytic activity, which is often upregulated in cancer cells to fuel their rapid growth and proliferation. [, ] By reducing glucose consumption and lactate production, this compound effectively disrupts the energetic metabolism of tongue cancer cells, contributing to its anti-cancer effects. [, ]

Q3: Are there any synergistic effects observed when combining this compound with other anti-cancer agents?

A: Research suggests that combining this compound with other inhibitors, such as Akt kinase inhibitors, can enhance the therapeutic benefit against tongue cancer cells. [] This combination has been shown to synergistically reduce cell viability, promote apoptosis, and further impair glycolytic activity compared to single-agent treatments. [] The enhanced efficacy observed in 3D spheroid models, which better mimic in vivo tumor environments, underscores the potential of such combination therapies for future clinical applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

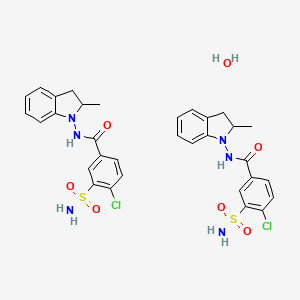

![N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B608090.png)

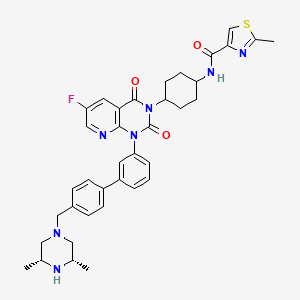

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)

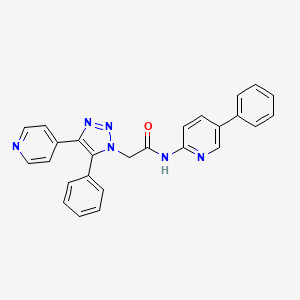

![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)

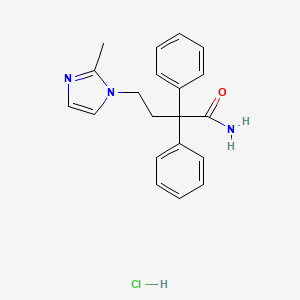

![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)